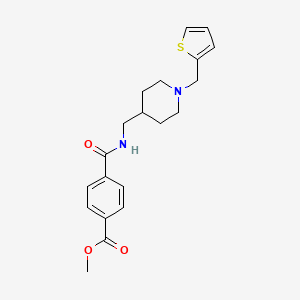

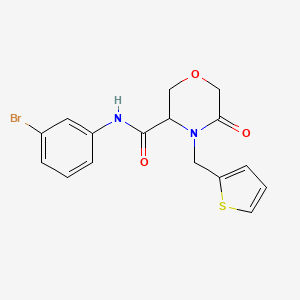

Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

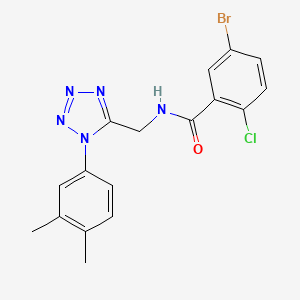

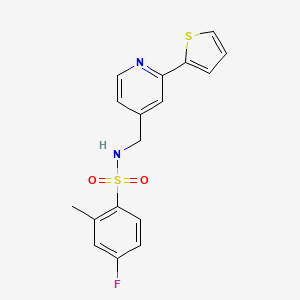

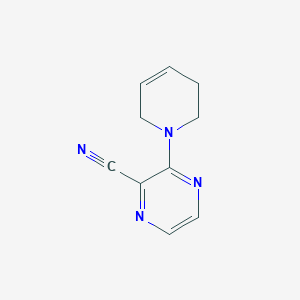

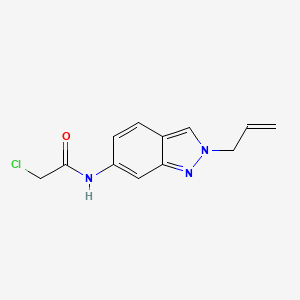

The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a thiophene ring, which is a sulfur-containing heterocycle that is also found in many drugs .

Molecular Structure Analysis

The compound’s structure includes a piperidine ring, a thiophene ring, and a carbamoyl group. The piperidine ring is a six-membered ring with one nitrogen atom . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Piperidine derivatives generally have basic properties due to the presence of the nitrogen atom .Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Activities

- Synthesized derivatives of carbazole and thiosemicarbazide, including compounds structurally related to Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate, demonstrated significant antimicrobial and anti-proliferative effects on human leukemic cells and various microbial strains, indicating their potential as therapeutic agents in treating infections and cancer (Al-Mutairi et al., 2019).

Antiparasitic Activity

- Compounds structurally similar to Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate, derived from Piper species, showed notable antiparasitic activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, suggesting potential applications in developing treatments for parasitic infections (Flores et al., 2008).

Synthesis and Characterization

- Innovative synthetic methodologies for creating novel chemical entities closely related to Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate were explored, enhancing our understanding of its chemical properties and potential applications in medicinal chemistry (Velikorodov & Imasheva, 2008).

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or signaling . The specific interactions and changes caused by Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate would depend on its specific target(s).

Biochemical Pathways

Given the wide range of pharmaceutical applications of piperidine derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Piperidine derivatives have been associated with a variety of effects, depending on their specific targets and modes of action .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-25-20(24)17-6-4-16(5-7-17)19(23)21-13-15-8-10-22(11-9-15)14-18-3-2-12-26-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOVECCYVRSFRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2405254.png)

![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2405275.png)